3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione
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Overview
Description
3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of pharmacological properties, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, piperazine derivatives are known to interact with neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another piperazine derivative with similar structural features.
4-(3-Methoxyphenyl)piperazin-1-ium 4-(3-Methoxyphenyl)piperazine-1-carboxylate monohydrate: Shares the methoxyphenyl group and piperazine ring.
Uniqueness
3-(3-Methoxyphenyl)-1-methylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-4-3-5-9(6-8)17-2/h3-6,11H,7H2,1-2H3,(H,13,15) |
InChI Key |
ABYOTVUSXQJQQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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